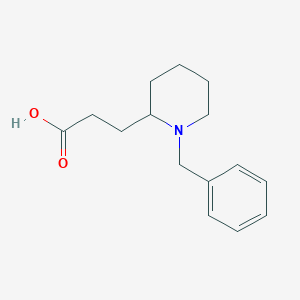

3-(1-Benzylpiperidin-2-yl)propanoic acid

Description

3-(1-Benzylpiperidin-2-yl)propanoic acid is a piperidine-derived carboxylic acid characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid moiety linked to the second carbon of the ring. For example, the 4-piperidyl isomer () is synthesized via alkaline hydrolysis of a precursor, yielding a yellow solid (mp 78°C) with distinct IR absorption at 1731 cm⁻¹ (C=O stretch) and a molecular ion peak at m/z 248 (MH⁺) in mass spectrometry . Its elemental composition (C₁₅H₂₁NO₂) aligns with calculated values (C: 72.84%, H: 8.56%, N: 5.66%), though slight deviations in experimental results (C: 72.50%, H: 8.67%, N: 5.49%) suggest minor impurities .

However, specific biological data for 3-(1-benzylpiperidin-2-yl)propanoic acid remain unaddressed in the evidence.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-2-yl)propanoic acid |

InChI |

InChI=1S/C15H21NO2/c17-15(18)10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18) |

InChI Key |

KNPULIJVEYKEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCC(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of 3-(1-benzylpiperidin-2-yl)propanoic acid typically involves:

- Construction or functionalization of the piperidine ring at the 2-position.

- Introduction of the benzyl substituent at the nitrogen atom of the piperidine ring.

- Attachment or formation of the propanoic acid side chain at the 3-position relative to the piperidine nitrogen.

Reported Preparation Method from Patent Literature

A key preparation method is described in patent US9481684B2, where a closely related compound, 3-(1-benzylpiperidin-4-yl)propionic acid, is synthesized as an intermediate in the preparation of gonadotropin-releasing hormone receptor antagonists. Although this patent focuses on the 4-substituted piperidine, the synthetic principles are applicable to the 2-substituted analogue.

- The synthesis involves the preparation of the piperidine derivative bearing the benzyl group on the nitrogen.

- The propanoic acid moiety is introduced via alkylation or acylation reactions.

- The reaction conditions typically include stirring at room temperature for 2 hours to prepare the reaction solution, followed by purification steps to isolate the acid derivative.

Synthetic Procedure from Academic Research

A general synthetic procedure for piperidine derivatives including 1-benzylpiperidine carboxylic acids involves:

- Starting from 1-benzylpiperidine-4-carboxylic acid (or the 2-carboxylic acid analogue), reduction or functional group transformation steps are applied.

- For example, reduction of carboxylic acids to alcohols using hydride reagents (LiAlH4) is common.

- Subsequent oxidation or chain elongation steps can be employed to reach the propanoic acid derivative.

- Purification is often conducted by column chromatography using solvent gradients such as ethyl acetate/petroleum ether mixtures.

Multi-Step Synthesis via Etherification and Amide Formation

From a study on 4-oxypiperidine ethers (which shares structural similarities), a multi-step synthesis involving:

- Etherification of 1-benzyl-4-hydroxypiperidine with nitriles in the presence of sodium hydride.

- Formation of amides by treatment of amines with propionic anhydride.

- Reduction of amides to the corresponding amines using lithium aluminum hydride (LiAlH4).

- Final deprotection and purification steps yield the target compounds.

Though this study focuses on 4-substituted piperidines, the methodology provides a framework adaptable to 2-substituted derivatives such as 3-(1-benzylpiperidin-2-yl)propanoic acid.

Comparative Summary of Preparation Methods

Detailed Reaction Conditions and Purification

Typical Reaction Conditions

- Alkylation : The piperidine nitrogen is benzylated using benzyl halides under basic conditions.

- Side Chain Introduction : Propanoic acid or its derivatives are introduced via nucleophilic substitution or amidation.

- Reduction : LiAlH4 is commonly used to reduce amides or esters to the corresponding amines or alcohols.

- Purification : Column chromatography on silica gel using solvent mixtures such as ethyl acetate/petroleum ether in varying ratios (e.g., 1:1 or 3:2) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Benzylpiperidin-2-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(1-Benzyl-4-piperidyl)propanoic Acid

The 4-piperidyl isomer () differs in the position of the benzyl group on the piperidine ring. This structural variation impacts physicochemical properties:

- Solubility and Polarity : The equatorial positioning of the benzyl group in the 4-piperidyl isomer may enhance solubility in polar solvents compared to the axial 2-yl analog.

- Synthetic Applications: The 4-piperidyl derivative serves as a precursor to heterocyclic compounds like 2-[(1-benzyl-4-piperidinyl)methyl]-6-bromooxazolo[4,5-b]pyridine (), synthesized via condensation with amino-hydroxypyridine in polyphosphoric acid .

Table 1: Key Properties of 3-(1-Benzyl-4-piperidyl)propanoic Acid

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 78°C (EtOH) | |

| IR (C=O stretch) | 1731 cm⁻¹ | |

| MS (MH⁺) | m/z 248 | |

| Elemental Composition | C₁₅H₂₁NO₂ (C: 72.84%, H: 8.56%, N: 5.66%) |

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acids () share the propanoic acid moiety but replace the benzylpiperidine group with chlorinated phenyl rings. These compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit antimicrobial activity against E. coli and S. aureus, with minimal effects on C. albicans . This highlights the role of halogenation in enhancing bioactivity, a feature absent in the non-halogenated benzylpiperidine analog.

3-(Methylthio)propanoic Acid Esters

Found in pineapples (–8), 3-(methylthio)propanoic acid methyl/ethyl esters are volatile thioesters contributing to fruity aromas. Their odor thresholds (180 µg·kg⁻¹ for methyl ester; 7 µg·kg⁻¹ for ethyl ester) and high odor activity values (OAVs) contrast sharply with the non-volatile, polar nature of 3-(1-benzylpiperidin-2-yl)propanoic acid . This underscores how esterification and sulfur incorporation alter applications (flavorants vs.

Pyrrole- and Pyran-Modified Propanoic Acids

Compounds like 3-[2-(pyrrolylmethylidene)pyrrol-3-yl]propanoic acid () and 3-(2-oxo-2H-pyran-6-yl)propanoic acid () demonstrate structural diversification via heterocyclic appendages. These derivatives exhibit moderate antifungal activity, suggesting that aromatic/heterocyclic groups enhance bioactivity compared to aliphatic benzylpiperidine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.